Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a pyrimidine moiety. The thiazole ring is substituted with a methyl group at position 4 and a carboxylate ester at position 4. This compound is of interest in medicinal chemistry due to its hybrid structure, which combines pharmacophores from thiazoles (known for antimicrobial and anticancer properties) and pyrimidines (key motifs in nucleic acids and enzyme inhibitors) .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S2/c1-3-22-11(21)10-6(2)15-13(24-10)18-9(20)5-23-12-16-7(14)4-8(19)17-12/h4H,3,5H2,1-2H3,(H,15,18,20)(H3,14,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUKWNYRZWPECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Alkylation of 6-methyl-2-thiouracil: This step involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol.
Formation of the thiazole ring: The intermediate product from the first step is then reacted with 2-bromo-4-methylthiazole under basic conditions to form the thiazole ring.
Acetylation and amination: The final steps involve the acetylation of the intermediate product followed by amination with 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom of the thiazole ring and the ester group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfur and nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydrazine hydrate and aniline can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Hydrazinyl and Anilino Derivatives: These are formed from reactions with hydrazine hydrate and aniline, respectively.
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound’s derivatives are studied for their interactions with nucleic acids and proteins, providing insights into their mechanisms of action.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related molecules:
Physicochemical Properties
- Solubility: The ethyl carboxylate group enhances solubility in organic solvents compared to non-esterified analogs (e.g., carboxylic acid derivatives) .
- Reactivity : The sulfanyl group in the target compound may participate in redox reactions or metal coordination, similar to pyrimidine-thiol derivatives .
Bioactivity and Mechanism
- Target Compound : While direct bioactivity data are unavailable, analogs like thiazolo[3,2-a]pyrimidines exhibit anticancer activity via kinase inhibition or DNA intercalation .
- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate : Serves as a precursor to carboxamide derivatives with demonstrated cytotoxicity against cancer cell lines (IC₅₀ values in the µM range) .
- Fused Thiazolo-Pyrimidines: Show enhanced bioactivity due to planar fused-ring systems, which improve DNA/RNA binding affinity compared to non-fused analogs .
Challenges and Opportunities
- Target Compound: The sulfanyl-acetyl-amino linker may confer metabolic instability, requiring structural optimization (e.g., replacing the ester with a more stable group) .
- Comparative Advantage : Unlike simpler pyrimidine or thiazole derivatives, the hybrid structure allows simultaneous targeting of multiple biological pathways, a strategy seen in kinase inhibitors like imatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
